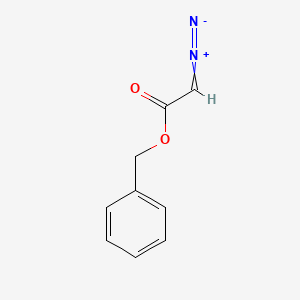

6-Bromo-3-fluoro-2-iodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

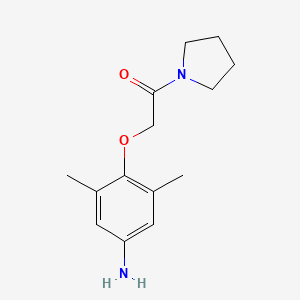

6-Bromo-3-fluoro-2-iodobenzoic acid is a chemical compound with the CAS Number: 2091680-04-3 . It has a molecular weight of 344.91 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for 6-Bromo-3-fluoro-2-iodobenzoic acid is 1S/C7H3BrFIO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H, (H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Bromo-3-fluoro-2-iodobenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 344.91 .Scientific Research Applications

Organic Synthesis and Reactions

6-Bromo-3-fluoro-2-iodobenzoic acid serves as a pivotal intermediate in organic synthesis, demonstrating the versatility of halogenated benzoic acids in constructing complex molecules. For instance, the selectivity in reactions of organolithium reagents with unprotected 2-halobenzoic acids showcases the strategic use of halogenated benzoic acids in synthesizing tetramethylpiperidinobenzoic acid, highlighting the nuanced control over reaction pathways and product formation (Frédéric Gohier, Anne‐Sophie Castanet, & J. Mortier, 2003). Similarly, the synthesis of 3-Bromo-2-fluorobenzoic Acid from 2-amino-6-fluorobenzonitrile through a sequence of bromination, hydrolysis, diazotization, and deamination elucidates the method's low cost and suitability for industrial-scale production (Zhou Peng-peng, 2013).

Luminescent Materials

The effect of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes is a significant area of application. Research demonstrates that the halogen on the ligand molecules modifies the chemical environment symmetry around the europium(III) ion, affecting the luminescent properties of the complexes. This study presents a nuanced understanding of how substituents on benzoic acid derivatives can influence the physical and chemical properties of materials, paving the way for advanced luminescent materials design (J. Monteiro, A. Bettencourt-Dias, I. O. Mazali, & F. Sigoli, 2015).

Environmental Chemistry

In the field of environmental chemistry, fluorinated derivatives of benzoic acid, akin to 6-Bromo-3-fluoro-2-iodobenzoic acid, have demonstrated utility as nonreactive water tracers. Studies on difluorobenzoates indicate their potential as saturated- and unsaturated-zone tracers, matching the nonreactive behavior of bromide in various hydrological environments. This research underscores the role of halogenated benzoic acids in tracing and monitoring water movement and contaminant transport in soil and groundwater systems (R. Bowman & Joseph F. Gibbens, 1992).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx) are known to be nonmetallic green oxidants . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in the reoxidation step .

Mode of Action

It’s worth noting that similar compounds like iba and ibx have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Biochemical Pathways

Compounds like iba and ibx, which are similar, are known to be involved in various reactions, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds like iba and ibx are known to act as catalysts and reagents in various reactions, indicating that they may induce changes at the molecular and cellular levels .

Action Environment

It’s worth noting that similar compounds like iba and ibx are known to be nonmetallic green oxidants , suggesting that they may be stable under various environmental conditions.

properties

IUPAC Name |

6-bromo-3-fluoro-2-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKLRFMSWAXFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-fluoro-2-iodobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)

![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)

![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)